

An In-depth Technical Guide to N-(3-aminopyridin-4-yl)benzamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N*-(3-aminopyridin-4-yl)benzamide

Cat. No.: B2454688

[Get Quote](#)

Disclaimer: **N-(3-aminopyridin-4-yl)benzamide** is a specific isomer for which public experimental data is not readily available. This guide has been constructed based on established chemical principles and data from structurally analogous compounds. The experimental protocols, characterization data, and biological activities described herein are predictive and intended for research and development purposes. All proposed experimental work should be conducted with appropriate safety precautions and validation.

Abstract

N-(3-aminopyridin-4-yl)benzamide is a novel small molecule belonging to the aminopyridine benzamide class of compounds. This class is of significant interest in medicinal chemistry due to the established biological activities of its members, which include the inhibition of various protein kinases and histone deacetylases (HDACs). This technical guide provides a comprehensive overview of the predicted molecular structure, proposed synthesis, and potential biological significance of **N-(3-aminopyridin-4-yl)benzamide**. Detailed, predictive experimental protocols for its synthesis and characterization are provided, alongside a discussion of its potential therapeutic applications as an inhibitor of key signaling pathways, such as the TYK2 and HDAC pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the exploration of this and related compounds.

Molecular Structure and Properties

N-(3-aminopyridin-4-yl)benzamide consists of a benzamide group linked to the 4-position of a 3-aminopyridine moiety. The core structure combines the rigid, aromatic systems of benzene and pyridine with the flexible amide linker and two amine functionalities, suggesting potential for diverse molecular interactions.

Table 1: Predicted Physicochemical Properties

Property	Predicted Value
Molecular Formula	C ₁₂ H ₁₁ N ₃ O
Molecular Weight	213.24 g/mol
XLogP3	1.5
Hydrogen Bond Donors	2
Hydrogen Bond Acceptors	3
Rotatable Bond Count	2

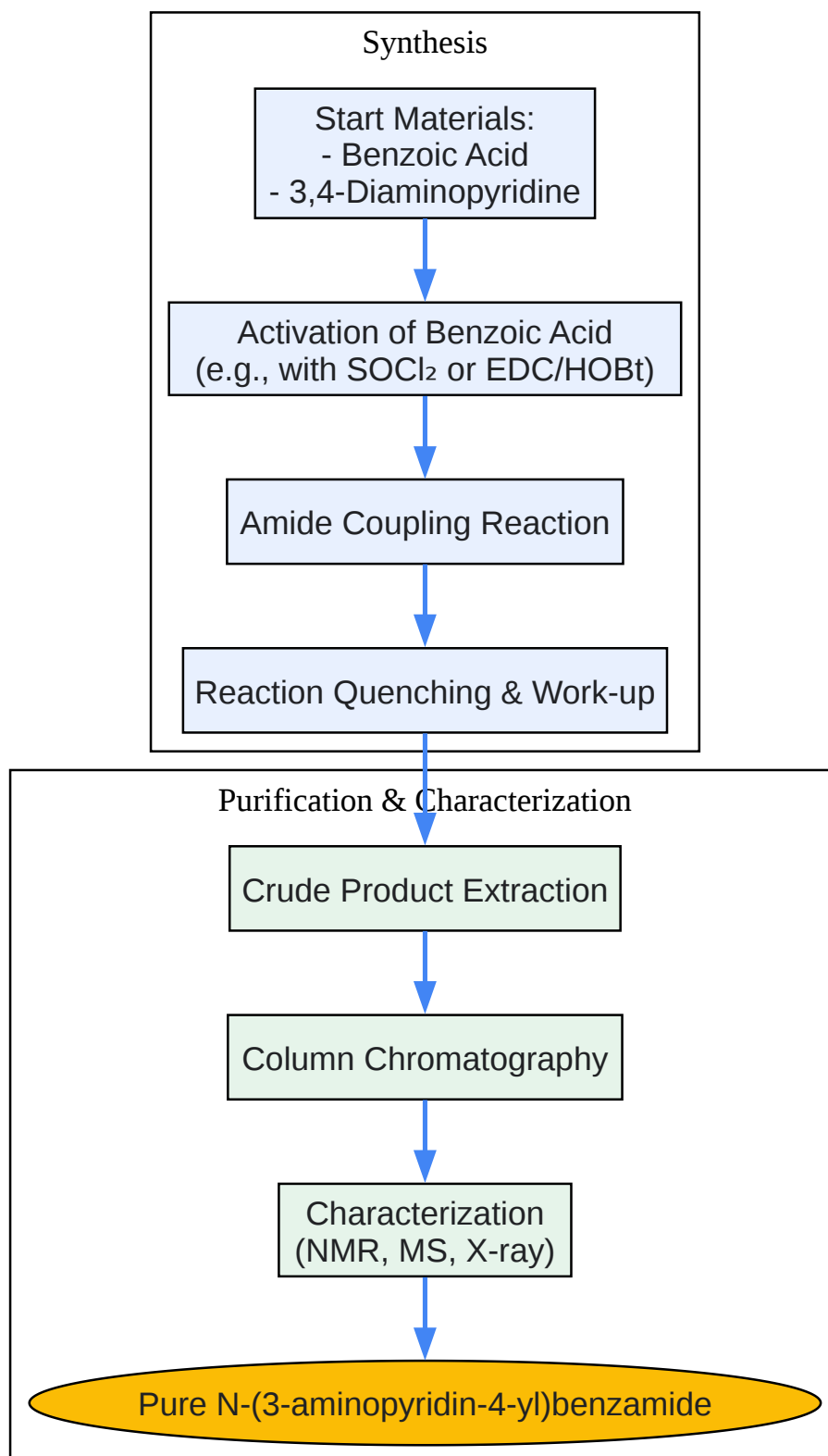
Data predicted using computational models.

Synthesis and Purification

The synthesis of **N-(3-aminopyridin-4-yl)benzamide** can be achieved through a standard amidation reaction between an activated benzoic acid derivative and 3,4-diaminopyridine. A common and effective method involves the use of a coupling agent or the conversion of benzoic acid to a more reactive acyl chloride.

Proposed Synthesis Workflow

The logical flow for the synthesis and purification of the target compound is outlined below.



[Click to download full resolution via product page](#)

Figure 1: Proposed workflow for the synthesis and purification of **N-(3-aminopyridin-4-yl)benzamide**.

Experimental Protocol: Acyl Chloride Method

This protocol describes the synthesis via a benzoyl chloride intermediate.

Materials:

- Benzoic acid
- Thionyl chloride (SOCl_2)
- 3,4-Diaminopyridine
- Anhydrous Dichloromethane (DCM)
- Triethylamine (TEA)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Solvents for chromatography (e.g., Ethyl acetate/Hexane mixture)

Procedure:

- Preparation of Benzoyl Chloride:
 - In a round-bottom flask under an inert atmosphere (N_2 or Ar), suspend benzoic acid (1.0 eq) in anhydrous DCM.
 - Add thionyl chloride (1.2 eq) dropwise at 0 °C.

- Allow the reaction to warm to room temperature and then reflux for 2-3 hours until the solution becomes clear.
- Remove the solvent and excess thionyl chloride under reduced pressure to yield crude benzoyl chloride, which can be used directly in the next step.
- Amide Coupling:
 - Dissolve 3,4-diaminopyridine (1.0 eq) in anhydrous DCM in a separate flask and add triethylamine (1.5 eq) as a base.
 - Cool the solution to 0 °C.
 - Add a solution of the crude benzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution.
 - Allow the reaction mixture to stir at room temperature for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up and Extraction:
 - Once the reaction is complete, quench the mixture by adding water.
 - Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x), water (1x), and brine (1x).
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo to obtain the crude product.
- Purification:
 - Purify the crude solid by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the pure **N-(3-aminopyridin-4-yl)benzamide**.

Molecular Characterization

The structure of the synthesized compound should be confirmed using standard analytical techniques.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structural elucidation. The predicted chemical shifts are based on analyses of similar structures.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 2: Predicted ^1H and ^{13}C NMR Data (in DMSO- d_6)

^1H NMR	Predicted δ (ppm)	Multiplicity	Integration	Assignment
Amide NH	~10.0 - 10.5	s	1H	-C(O)NH-
Pyridine H	~8.0 - 8.2	d	1H	H-2 or H-6
Pyridine H	~7.8 - 8.0	d	1H	H-5
Benzoyl H	~7.9 - 8.1	m	2H	ortho-H
Benzoyl H	~7.5 - 7.7	m	3H	meta/para-H
Amine NH ₂	~5.5 - 6.5	s (br)	2H	-NH ₂

^{13}C NMR	Predicted δ (ppm)	Assignment
Carbonyl C	~165 - 168	C=O
Pyridine C	~145 - 155	C-2, C-6
Pyridine C	~135 - 145	C-3, C-4
Pyridine C	~110 - 120	C-5
Benzoyl C	~130 - 135	ipso-C
Benzoyl C	~127 - 132	ortho/meta/para-C

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of structure and detailed information on the three-dimensional arrangement of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography

- Crystal Growth:
 - Grow single crystals suitable for diffraction by slow evaporation of a saturated solution of the purified compound. Common solvent systems include ethanol, methanol, ethyl acetate, or mixtures thereof with less polar solvents like hexane.
- Data Collection:
 - Mount a suitable crystal on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo K α or Cu K α radiation).
 - Collect diffraction data at a controlled temperature (e.g., 100 K) to minimize thermal vibrations.
- Structure Solution and Refinement:
 - Process the collected data to obtain integrated intensities.
 - Solve the crystal structure using direct methods or Patterson methods.
 - Refine the structural model against the experimental data to obtain final atomic coordinates, bond lengths, bond angles, and thermal parameters. The resulting structure can reveal details about intermolecular interactions, such as hydrogen bonding, which are crucial for understanding its solid-state properties.^{[4][5]}

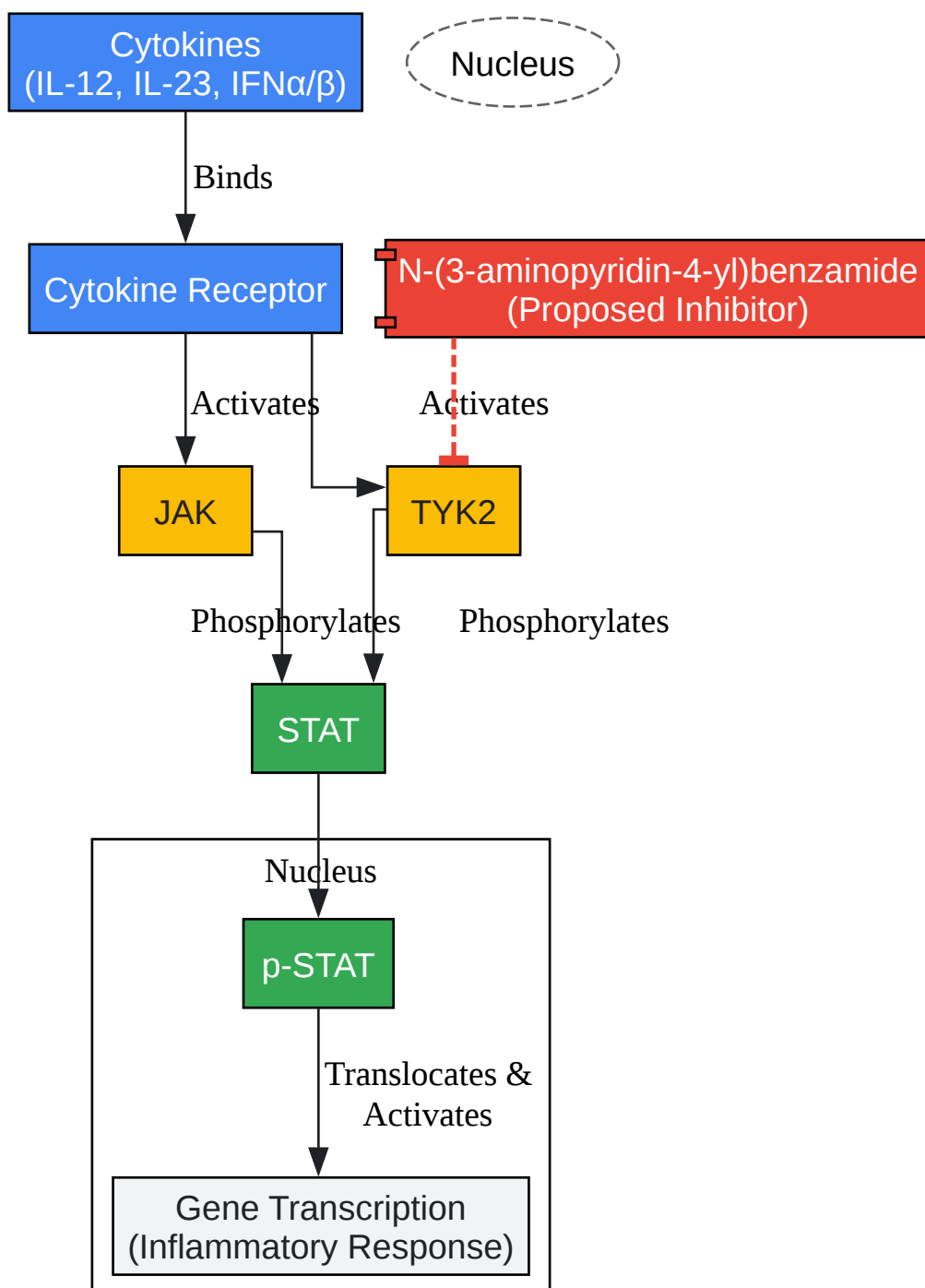
Potential Biological Activity and Signaling Pathways

Derivatives of aminopyridine and benzamide are known to be biologically active, frequently acting as inhibitors of various enzymes.^{[6][7]} Based on its structural motifs, **N-(3-aminopyridin-4-yl)benzamide** is a candidate for inhibiting protein kinases and histone deacetylases (HDACs).

Potential as a TYK2 Inhibitor

Tyrosine kinase 2 (TYK2) is a member of the Janus kinase (JAK) family and a key mediator in the signaling pathways of cytokines like IL-12, IL-23, and Type I interferons.^{[8][9][10]}

Dysregulation of these pathways is implicated in various autoimmune and inflammatory diseases. The aminopyridine scaffold is a known feature in some kinase inhibitors.^[11]



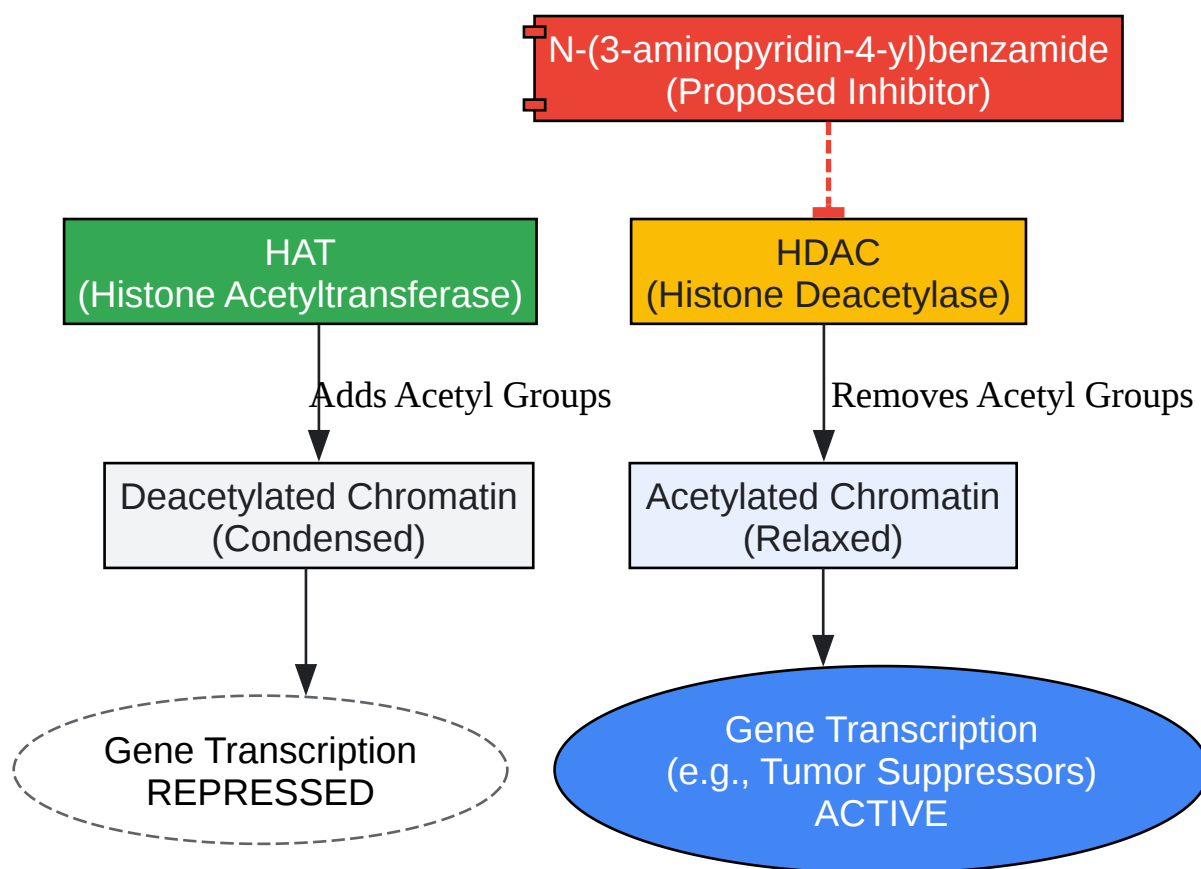
[Click to download full resolution via product page](#)

Figure 2: Proposed inhibition of the TYK2 signaling pathway.

The diagram illustrates how cytokines activate their receptors, leading to the phosphorylation and activation of TYK2 and other JAKs.[12][13] These kinases then phosphorylate STAT proteins, which translocate to the nucleus to initiate the transcription of inflammatory genes. **N-(3-aminopyridin-4-yl)benzamide** may act by inhibiting the kinase activity of TYK2, thereby blocking this inflammatory cascade.

Potential as an HDAC Inhibitor

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones and other proteins, leading to chromatin condensation and repression of gene transcription.[14] HDAC inhibitors cause hyperacetylation, leading to the expression of tumor suppressor genes and are therefore investigated as anti-cancer agents.[15][16] Several benzamide derivatives are known HDAC inhibitors.



[Click to download full resolution via product page](#)

Figure 3: Proposed mechanism of HDAC inhibition.

This diagram shows the dynamic equilibrium of chromatin acetylation regulated by HATs and HDACs.^{[17][18]} By inhibiting HDACs, **N-(3-aminopyridin-4-yl)benzamide** could prevent the removal of acetyl groups, maintaining chromatin in a relaxed, transcriptionally active state. This can lead to the expression of genes that inhibit cancer cell proliferation and induce apoptosis.

Conclusion

N-(3-aminopyridin-4-yl)benzamide represents a novel chemical entity with significant potential for applications in drug discovery, particularly in the areas of immunology and oncology. This guide provides a foundational framework for its synthesis, characterization, and biological evaluation. The predictive nature of the data presented herein underscores the need for empirical validation. Future research should focus on the successful synthesis of this compound, confirmation of its structure, and comprehensive screening of its biological activities to ascertain its therapeutic potential as a kinase or HDAC inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. connectsci.au [connectsci.au]
- 2. Substituent Effects on the ¹H N.M.R. Spectra of Substituted Benzamides and N-Alkylbenzamides | Australian Journal of Chemistry | ConnectSci [connectsci.au]
- 3. journals.co.za [journals.co.za]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]

- 7. Discovery of orally active pyrrolopyridine- and aminopyridine-based Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bms.com [bms.com]
- 9. The Role of TYK2 in Immunology [learnabouttyk2.com]
- 10. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. revvity.com [revvity.com]
- 14. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 15. apexbt.com [apexbt.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. researchgate.net [researchgate.net]
- 18. creative-diagnostics.com [creative-diagnostics.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to N-(3-aminopyridin-4-yl)benzamide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2454688#n-3-aminopyridin-4-yl-benzamide-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com